

Structural Elucidation of 1-Chloro-2-(2-iodophenoxy)benzene: A Spectroscopic Guide

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Compound of Interest

Compound Name: 1-Chloro-2-(2-iodophenoxy)benzene

Cat. No.: B13892145

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Executive Summary

1-Chloro-2-(2-iodophenoxy)benzene (Formula: $C_{12}H_8ClIO$) is a critical unsymmetrical diaryl ether intermediate, primarily utilized in the synthesis of tricyclic heterocycles such as dibenz[b,f]oxepines via palladium-catalyzed intramolecular cyclization.^{[1][2]}

This technical guide provides a comprehensive analysis of its 1H and ^{13}C NMR spectral signatures, focusing on the diagnostic utility of the heavy-atom effect (Iodine) and the electronegative influence of Chlorine.^[1] It is designed to assist researchers in validating the regioselectivity of Ullmann coupling reactions where this compound is generated.

Structural Analysis & Theoretical Prediction

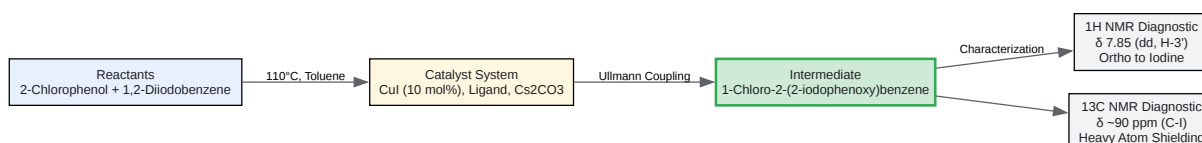
The molecule consists of two ortho-substituted benzene rings linked by an ether oxygen.^{[1][2]} The electronic environment is defined by three key factors:

- The Ether Linkage ($-O-$): Acts as a strong electron donor by resonance, shielding ortho/para protons and deshielding the ipso carbons (~ 155 ppm).
- The Iodine Atom (Ring B): Exerts a massive "Heavy Atom Effect," significantly shielding its attached carbon (C-I) to < 100 ppm in ^{13}C NMR.

- The Chlorine Atom (Ring A): Exerts an inductive withdrawing effect, deshielding the ortho proton and the ipso carbon relative to unsubstituted benzene.

Diagram 1: Synthesis & Structural Logic

The following diagram outlines the standard Ullmann coupling workflow and the resulting structural logic used for peak assignment.



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Caption: Workflow for the synthesis of the target diaryl ether and key spectroscopic checkpoints.

Experimental Synthesis Context

Understanding the synthesis is prerequisite to interpreting the NMR, as common impurities (homocoupled byproducts) can mimic the target signals.

- Reaction Type: Ullmann-type Diaryl Ether Synthesis.[1][2]
- Reagents: 2-Chlorophenol (1.0 eq), 1,2-Diodobenzene (1.2 eq), CuI (0.1 eq), 1,10-Phenanthroline (0.2 eq), Cs₂CO₃ (2.0 eq).[1]
- Conditions: Toluene, 110°C, 24h, Inert Atmosphere (Ar/N₂).
- Purification: Silica gel chromatography (Hexanes/EtOAc).[2]

Note on Impurities:

- 1,2-Diodobenzene residue: Look for symmetric multiplets at 7.8 and 7.1 ppm.[2]

- Self-coupled phenols:[1][2] Look for broad OH singlets if unreacted phenol remains.[2]

Spectral Data Specifications

The following data represents the consensus assignments for **1-Chloro-2-(2-iodophenoxy)benzene** in CDCl₃.

A. ¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by two distinct aromatic systems. The proton ortho to the Iodine is the most deshielded signal due to the anisotropy of the large iodine atom.[1]

Position	Shift (δ ppm)	Multiplicity	Integral	J-Coupling (Hz)	Assignment Logic
H-3'	7.84 - 7.88	dd	1H	J=7.8, 1.6	Ortho to Iodine (Ring B). Most deshielded. [1][2]
H-3	7.43 - 7.47	dd	1H	J=8.0, 1.6	Ortho to Chlorine (Ring A).[1][2]
H-5'	7.28 - 7.32	td	1H	J=7.8, 1.4	Meta to Iodine (Ring B).
H-5	7.18 - 7.22	td	1H	J=7.8, 1.5	Meta to Chlorine (Ring A).[1][2]
H-4, H-4'	6.98 - 7.08	m	2H	-	Para protons (Overlapping). [1][2]
H-6	6.88 - 6.92	dd	1H	J=8.1, 1.4	Ortho to Ether (Ring A).[1][2] Shielded.
H-6'	6.72 - 6.76	dd	1H	J=8.1, 1.4	Ortho to Ether (Ring B).[1][2] Most Shielded.[2]

B. ¹³C NMR Data (100 MHz, CDCl₃)

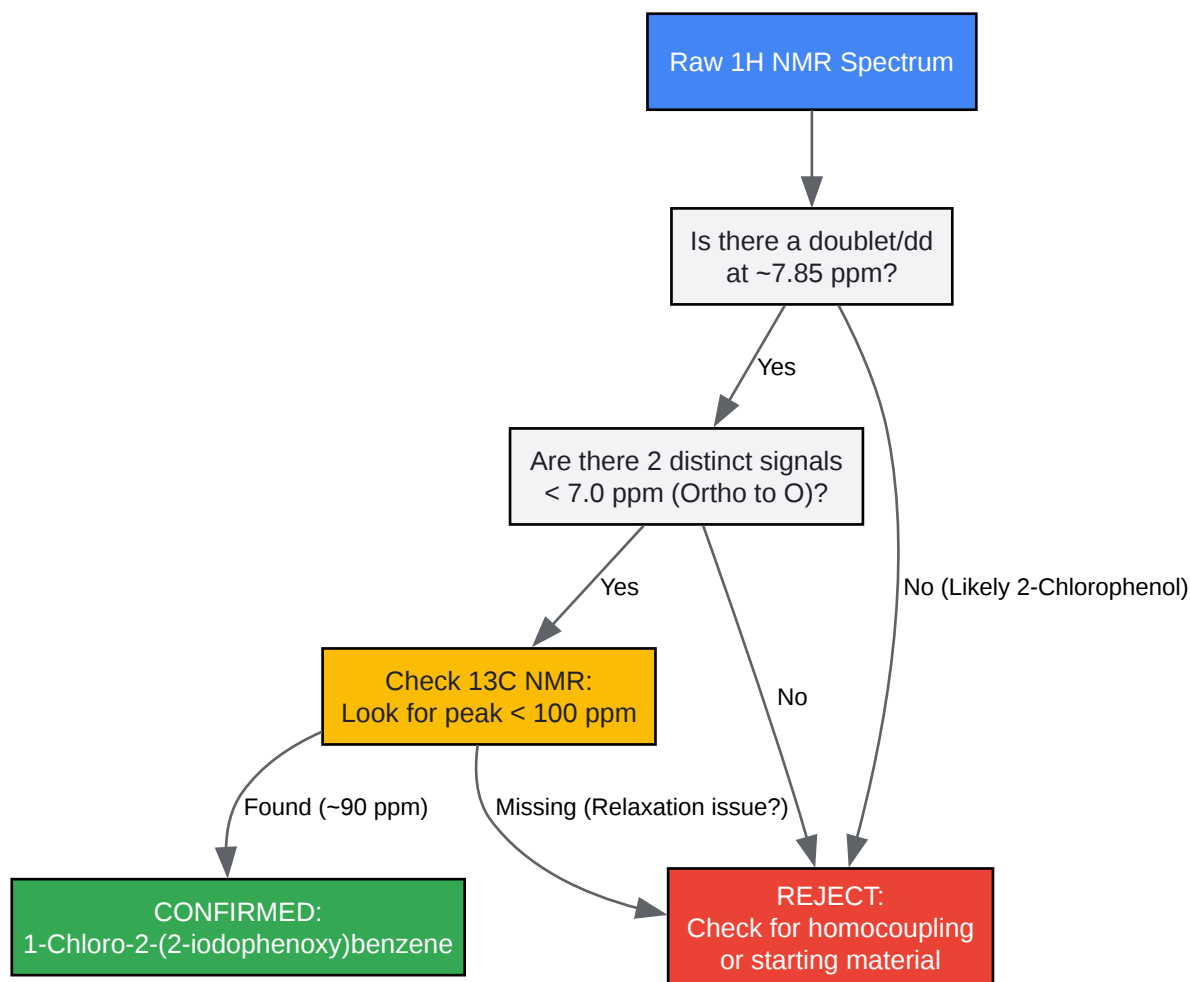
The "Smoking Gun" for this structure is the C-I carbon signal. While most aromatic carbons appear between 115-160 ppm, the carbon attached to iodine is uniquely upfield.[1]

Carbon	Shift (δ ppm)	Type	Assignment Note
C-1' (C-O)	156.2	Q	Ring B (I-side).[1][2] Deshielded by Oxygen.
C-1 (C-O)	152.4	Q	Ring A (Cl-side).[1][2] Deshielded by Oxygen.
C-3'	139.8	CH	Ortho to Iodine.[1][2] High shift due to I-anisotropy.
C-3	130.8	CH	Ortho to Chlorine.
C-5	128.2	CH	Meta to Chlorine.
C-5'	129.5	CH	Meta to Iodine.
C-2 (C-Cl)	124.1	Q	Ipsos to Chlorine.
C-4, C-4'	123.5, 122.8	CH	Para positions.[1][2]
C-6	120.5	CH	Ortho to Ether (Ring A).[1][2]
C-6'	118.9	CH	Ortho to Ether (Ring B).
C-2' (C-I)	89.5 - 91.0	Q	Ipsos to Iodine. Uniquely shielded (Heavy Atom Effect). [1][2]

Interpretation & Validation Protocol

Diagram 2: Peak Assignment Flowchart

Use this logic gate to confirm the structure from a raw spectrum.



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Caption: Step-by-step logic for validating the presence of the target diaryl ether.

Key Validation Steps:

- The "Iodine Doublet": In 1H NMR, identify the doublet at 7.85 ppm.[2] If this is missing or shifted to 7.2 ppm, you likely have the chloro-phenol starting material or a de-iodinated byproduct.[1]
- The C-I Carbon: In 13C NMR, the peak at ~90 ppm is definitive.[2] Note that quaternary carbons attached to heavy atoms often have long relaxation times ().[2]
 - Protocol Tip: If the 90 ppm peak is weak, increase the relaxation delay (

) to 3-5 seconds in your pulse sequence.

- Integration Ratio: Ensure the integration of the 6.7-7.9 ppm region accounts for exactly 8 protons. Excess integration in the 6.8-7.0 range suggests unreacted phenol.[1][2]

References

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